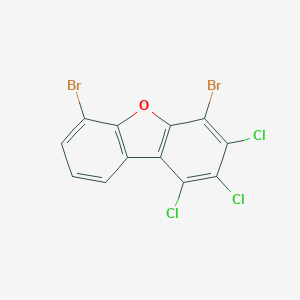
4-(1,2,3-Thiadiazol-4-yl)pyridine
概要
説明
4-(1,2,3-Thiadiazol-4-yl)pyridine is a compound that has garnered interest due to its unique structure and potential applications in various fields of research. This compound is an analog of benzothiadiazole and is known for its electron-accepting ability, which makes it a subject of study in the development of novel materials and chemical entities (Ming et al., 2015).
Synthesis Analysis
The synthesis of thiadiazolo[3,4-c]pyridine derivatives, including 4-(1,2,3-Thiadiazol-4-yl)pyridine, often involves multiple steps starting from readily available materials. High yields and good solubility in organic solvents are critical parameters for an efficient synthesis process, enabling appropriate coating processes for practical applications (Sun et al., 2011).
Molecular Structure Analysis
The molecular structure of derivatives like 4-(1,2,3-Thiadiazol-4-yl)pyridine is characterized by spectral, X-ray, and density functional theory (DFT) studies, revealing a stable configuration through intramolecular as well as intermolecular hydrogen bonding. These studies provide insights into the geometric parameters and stability of the molecules, indicating the presence of negative HOMO and LUMO energies (Dani et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving 4-(1,2,3-Thiadiazol-4-yl)pyridine derivatives showcase their potential in forming complex structures. For example, the cyclization of thiadiazolo[3,4-c]pyridine derivatives using copper(ii) chloride leads to novel cyclic systems with significant cytotoxic activity, demonstrating the compound's reactivity and utility in synthesizing biologically active molecules (Adhami et al., 2014).
Physical Properties Analysis
The physical properties, including electrochromic behavior and optical properties of thiadiazolo[3,4-c]pyridine-based polymers, have been investigated. These materials exhibit unique electrochromic properties, such as fast-switching times and high coloration efficiencies, making them suitable for applications in electrochromic devices (Ming et al., 2015).
Chemical Properties Analysis
The chemical properties of 4-(1,2,3-Thiadiazol-4-yl)pyridine and its derivatives are highlighted by their reactivity and potential biological activities. The compound's structure allows for the synthesis of various biologically active derivatives, showing promise in anticancer, antimicrobial, and antitubercular activities, among others. These activities are attributed to the compound's ability to interact with biological targets, as demonstrated in molecular docking studies (Abouzied et al., 2022).
科学的研究の応用
Biomedical Applications :
- As an amplifier of phleomycin-G against Escherichia coli B in vitro (Brown & Cowden, 1983).
- Exhibiting antiproliferative activity and potential as anticancer agents (Ivasechko et al., 2022).
- Showing remarkable anticancer activity against human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) cell lines (Abouzied et al., 2022).
- Antifungal activity in certain compounds (Rajput, Sharma & Yashovardhan, 2011).
- Antimicrobial and antitumor activities, with specificity for certain bacteria or cancer cell lines (Zou et al., 2020).
Material Science Applications :
- Developing novel neutral green electrochromic polymers with favorable redox activity, stability, and fast switching time (Ming et al., 2015).
Chemical Synthesis Applications :
- In the Dimroth rearrangement of 6-amino-4-oxopyrano[3,4-d] [1,2,3]thiadiazoles leading to 6-hydroxy-4-oxo-[1,2,3]thiadiazolo[4,5-c]pyridines (Subbotina et al., 2005).
- In the formation of various chemical compounds such as phenylhydrazones, amides, and nitriles (Gewald, Calderon & Hain, 1986).
Pharmaceutical Research :
- Potential antisecretory and cytoprotective antiulcer properties in certain derivatives (Starrett et al., 1989).
- Showing antimicrobial activity against various bacteria and fungi (Bhardwaj et al., 2016).
Chemical Properties and Reactions :
- Formation of metal complexes with metals like palladium, nickel, ruthenium, copper, and silver, leading to ordered and disordered structures (Richardson & Steel, 2002).
特性
IUPAC Name |
4-pyridin-4-ylthiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3S/c1-3-8-4-2-6(1)7-5-11-10-9-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBNSZNUEUONCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CSN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362993 | |
| Record name | 4-(1,2,3-thiadiazol-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,2,3-Thiadiazol-4-yl)pyridine | |
CAS RN |
102253-71-4 | |
| Record name | 4-(1,2,3-thiadiazol-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00362993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

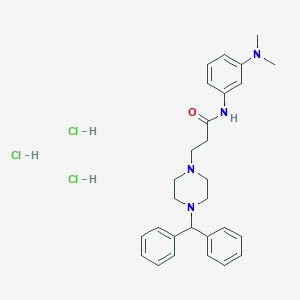
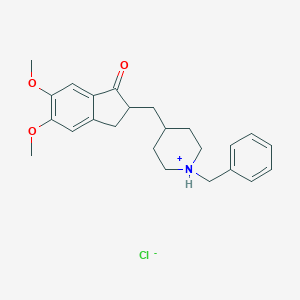
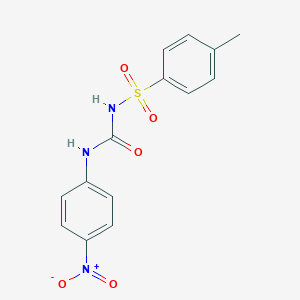
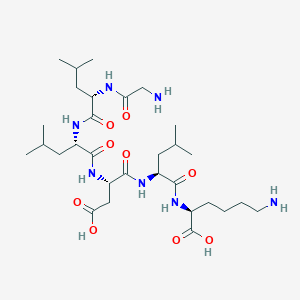
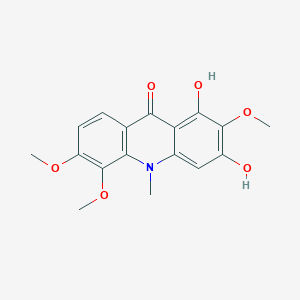
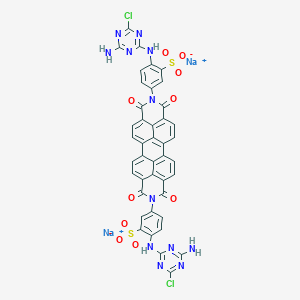

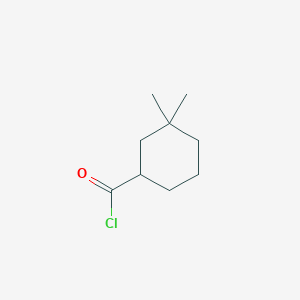
![6-Fluoro-4-oxo-1-phenyl-7-piperazin-1-yl-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B11934.png)
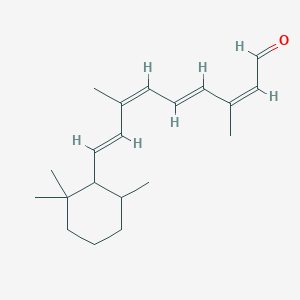
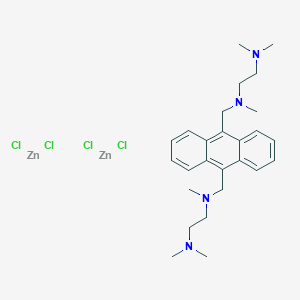
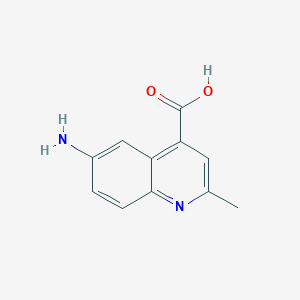
![(1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol](/img/structure/B11942.png)
